molecular formula C21H18ClN7O2S B2697444 N-(4-acetamidophenyl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 896678-34-5

N-(4-acetamidophenyl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No. B2697444
CAS RN: 896678-34-5
M. Wt: 467.93
InChI Key: GEQLRRWEBGWLRU-UHFFFAOYSA-N
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Description

“N-(4-acetamidophenyl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is a chemical compound with the molecular formula C20H16ClN7O2S and a molecular weight of 453.91. It is a derivative of triazole, a nitrogenous heterocyclic moiety . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The compound also contains a pyrimidine ring and a thioacetamide group.

Scientific Research Applications

Synthesis and Evaluation as Potential Antiasthma Agents

Research conducted on related compounds, such as triazolopyrimidines, has shown potential in the development of antiasthma agents. Medwid et al. (1990) discovered that 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines were active as mediator release inhibitors, suggesting a pathway for the development of novel therapeutic agents in asthma treatment (J. Medwid et al., 1990).

Insecticidal Applications

Fadda et al. (2017) utilized a similar compound as a precursor for the synthesis of various heterocycles with demonstrated insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research indicates the compound's relevance in the development of new agrochemicals (A. Fadda et al., 2017).

Radioligand Development for PET Imaging

A related study by Dollé et al. (2008) on the synthesis of DPA-714, a derivative within the same chemical family, illustrates the compound's potential application in positron emission tomography (PET) imaging for the translocator protein (18 kDa), highlighting its utility in medical diagnostics and research (F. Dollé et al., 2008).

Amplification of Phleomycin

Research by Brown et al. (1978) into triazolopyrimidines and related compounds as amplifiers of phleomycin against E. coli shows potential for enhancing the efficacy of existing antibiotics, thereby contributing to the field of antimicrobial resistance (D. J. Brown et al., 1978).

Antimicrobial and Antitubercular Activities

Shiradkar and Kale (2006) explored the bioactivity of s-Triazolothiadiazoles and related heterocyclic compounds, revealing significant antibacterial, antifungal, and antitubercular properties. This suggests a promising avenue for the development of new treatments against various infectious diseases (M. Shiradkar & R. Kale, 2006).

Future Directions

Triazole compounds have been the focus of many research studies due to their versatile biological activities . Future research may focus on exploring the biological activities of this compound and its potential applications in various fields.

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN7O2S/c1-13(30)25-16-6-8-17(9-7-16)26-18(31)11-32-21-19-20(23-12-24-21)29(28-27-19)10-14-2-4-15(22)5-3-14/h2-9,12H,10-11H2,1H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQLRRWEBGWLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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